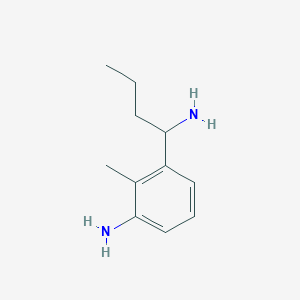
5-Trifluoromethyl-2,2'-bipyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Trifluoromethyl)-2,2’-bipyridine: is an organic compound that features a bipyridine core with a trifluoromethyl group attached to the 5-position of one of the pyridine rings. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can significantly alter the chemical and physical properties of the molecule. This compound is of interest in various fields, including materials science, pharmaceuticals, and coordination chemistry, due to its unique structural and electronic characteristics .
準備方法
Synthetic Routes and Reaction Conditions: One common method is the direct trifluoromethylation of 2,2’-bipyridine using reagents such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI) under mild conditions . Another approach involves the use of trifluoromethyl sulfonic acid (CF3SO2Na) as a trifluoromethylating agent .
Industrial Production Methods: Industrial production of 5-(Trifluoromethyl)-2,2’-bipyridine may involve scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of high-throughput screening and optimization of reaction parameters can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 5-(Trifluoromethyl)-2,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学的研究の応用
Chemistry: 5-(Trifluoromethyl)-2,2’-bipyridine is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology and Medicine: In medicinal chemistry, the trifluoromethyl group is known to enhance the metabolic stability and lipophilicity of drug molecules. 5-(Trifluoromethyl)-2,2’-bipyridine derivatives are explored for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases .
Industry: The compound is used in the development of advanced materials, including organic light-emitting diodes (OLEDs) and photovoltaic cells. Its unique electronic properties make it suitable for applications in electronic and optoelectronic devices .
作用機序
The mechanism of action of 5-(Trifluoromethyl)-2,2’-bipyridine in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the binding affinity of the compound to its target by increasing hydrophobic interactions and altering the electronic environment of the binding site . This can lead to inhibition or activation of the target protein, resulting in the desired therapeutic effect .
類似化合物との比較
2,2’-Bipyridine: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.
4,4’-Bipyridine: Another bipyridine derivative with different substitution patterns, affecting its coordination chemistry and applications.
5-(Trifluoromethyl)pyridine: Contains a single pyridine ring with a trifluoromethyl group, used in similar applications but with different properties.
Uniqueness: 5-(Trifluoromethyl)-2,2’-bipyridine is unique due to the presence of both the bipyridine core and the trifluoromethyl group, which together impart distinct electronic and steric effects. This combination enhances its utility in various applications, particularly in the formation of metal complexes and the development of advanced materials .
特性
分子式 |
C11H7F3N2 |
|---|---|
分子量 |
224.18 g/mol |
IUPAC名 |
2-pyridin-2-yl-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C11H7F3N2/c12-11(13,14)8-4-5-10(16-7-8)9-3-1-2-6-15-9/h1-7H |
InChIキー |
ZANKKCKPAWBLPZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=NC=C(C=C2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Z)-Bicyclo[4.2.0]octa-1,3,5-trien-7-one oxime](/img/structure/B12972401.png)
![1-(5-Hydroxypyrazolo[1,5-a]pyridin-3-yl)ethanone](/img/structure/B12972409.png)


![2-(4-Oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)acetic acid](/img/structure/B12972413.png)








![N'-hydroxy-7H-pyrrolo[2,3-d]pyrimidine-5-carboximidamide](/img/structure/B12972476.png)
